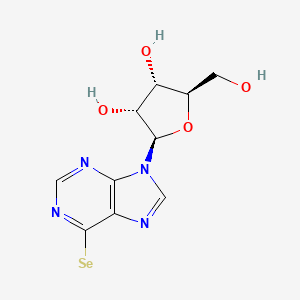

6-Selenoinosine

Description

6-Selenoinosine is a selenium-containing nucleoside analog derived from inosine, where the oxygen atom in the purine ring is replaced with selenium. This substitution confers unique chemical and biological properties, making it a subject of interest in microbial selenium metabolism and environmental bioremediation.

Properties

CAS No. |

40093-99-0 |

|---|---|

Molecular Formula |

C10H11N4O4Se |

Molecular Weight |

330.19 g/mol |

InChI |

InChI=1S/C10H11N4O4Se/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2/t4-,6-,7-,10-/m1/s1 |

InChI Key |

LMKZMWVWAYJKQL-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=N1)[Se])N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Biological Activity

6-Selenoinosine is a selenium-containing nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antioxidant properties. This article provides a comprehensive overview of the biological activity of 6-selenoinosine, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 6-Selenoinosine

6-Selenoinosine can be synthesized through various chemical pathways involving the substitution of sulfur in inosine with selenium. The typical synthetic route includes:

- Starting Material : Inosine or related nucleosides.

- Reagents : Selenium compounds such as sodium selenite or selenocystine.

- Conditions : Reaction typically occurs under acidic or basic conditions to facilitate the substitution reaction.

Antioxidant Properties

6-Selenoinosine exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cellular models.

- Mechanism : The antioxidant effect is attributed to the presence of selenium, which plays a vital role in the enzymatic activity of selenoproteins involved in redox reactions.

Cytotoxicity Against Cancer Cells

Research indicates that 6-selenoinosine possesses cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell proliferation through cell cycle arrest |

Modulation of Chemotherapeutic Agents

6-Selenoinosine has been studied for its ability to enhance the efficacy of standard chemotherapeutic agents.

- Combination Studies : When combined with doxorubicin or cisplatin, 6-selenoinosine increased the cytotoxicity of these drugs in cancer cell lines.

- Potential Mechanism : It may inhibit drug efflux pumps or enhance drug uptake in cancer cells, leading to increased intracellular concentrations of chemotherapeutic agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 6-selenoinosine:

-

Case Study on Breast Cancer Treatment :

- A study investigated the effects of 6-selenoinosine in combination with doxorubicin on MCF-7 cells.

- Results showed a synergistic effect, leading to a higher rate of apoptosis compared to treatment with doxorubicin alone.

-

In Vivo Studies :

- Animal models treated with 6-selenoinosine demonstrated reduced tumor growth rates compared to control groups.

- Histopathological analysis revealed decreased mitotic activity and increased apoptotic cells in tumor tissues.

Comparison with Similar Compounds

Data Table: Comparative Analysis of 6-Selenoinosine and Analogs

Research Findings and Key Observations

Methylation Dynamics: Inorganic selenium (selenate/selenite) is methylated 3–5 times faster than organic analogs like 6-selenoinosine in A. alternata cultures . Whole-cell bacterial systems metabolize 6-selenoinosine into DMSe, whereas cell-free extracts require specific organic substrates (e.g., 6-selenoguanosine) .

Structural Impact on Function: The ribose moiety in 6-selenoinosine distinguishes its metabolic pathways from non-nucleoside analogs like 6-selenopurine, emphasizing the role of molecular architecture in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.